molecular formula C8H9NO2S B14835238 2-Hydroxy-5-(methylthio)benzamide

2-Hydroxy-5-(methylthio)benzamide

Cat. No.: B14835238
M. Wt: 183.23 g/mol
InChI Key: QOJUXKPWKBENKU-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(methylthio)benzamide is a benzamide derivative characterized by a hydroxyl group (-OH) at position 2 and a methylthio (-SCH₃) substituent at position 5 on the benzene ring. Its molecular formula is C₈H₉NO₂S, with a molecular weight of 183.23 g/mol. For example, describes the synthesis of diethyl-2-(methylthio)benzamide using anhydrous tetrahydrofuran (THF) and hydrochloric acid (HCl), achieving a 61% yield after reverse-phase HPLC purification . This suggests that similar methods could apply to the synthesis of this compound, though reaction conditions may vary due to the hydroxyl group’s polarity and reactivity.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-hydroxy-5-methylsulfanylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12-5-2-3-7(10)6(4-5)8(9)11/h2-4,10H,1H3,(H2,9,11)

InChI Key

QOJUXKPWKBENKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(methylsulfanyl)benzamide typically involves the introduction of the hydroxyl and methylsulfanyl groups onto a benzamide scaffold. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a methylsulfanyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of 2-Hydroxy-5-(methylsulfanyl)benzamide may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group or modify the methylsulfanyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dehydroxylated or demethylsulfanylated derivatives.

    Substitution: Functionalized benzamide derivatives.

Scientific Research Applications

2-Hydroxy-5-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound (Target) C₈H₉NO₂S 183.23 -OH (C2), -SCH₃ (C5)
2-Hydroxy-5-(2-ethylbutyryl)benzamide C₁₃H₁₇NO₃ 247.28 -OH (C2), -CO-(2-ethylbutyryl) (C5)
Diethyl-2-(methylthio)benzamide C₁₂H₁₇NO₂S 239.33 -N(C₂H₅)₂ (C2), -SCH₃ (C5)
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 -Br (C5), -F (C2), -OCH₃ (on phenyl)
N-(2-Hydroxy-5-methylphenyl)-2-methoxybenzamide C₁₅H₁₅NO₃ 257.28 -OH (C2), -CH₃ (C5), -OCH₃ (on benzamide)
2-Hydroxy-5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]benzamide hydrochloride C₁₈H₁₈ClN₃O₃S 391.87 -OH (C2), thiazole ring, -OCH₃ (on phenyl)

Key Observations :

  • Substituent Effects: The methylthio group (-SCH₃) in the target compound enhances lipophilicity compared to polar groups like hydroxyl (-OH) or methoxy (-OCH₃).
  • Heterocyclic Modifications : The thiazole-containing derivative () exhibits a higher molecular weight (391.87 g/mol) due to the heterocyclic ring, which may improve binding affinity in biological systems .

Key Observations :

  • Reverse-phase HPLC is a common purification method for benzamides (), yielding >60% for simpler derivatives .
  • Complex modifications (e.g., thiazole rings in ) likely require multi-step synthesis, reducing overall efficiency .

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